1-(5-Bromothiophene-2-carbonyl)azepane
Description
Contextualization of Azepane and Thiophene (B33073) Scaffolds in Medicinal Chemistry and Chemical Biology Research
In the fields of medicinal chemistry and chemical biology, certain molecular frameworks are recognized for their frequent appearance in biologically active compounds and approved drugs. These are often referred to as "privileged scaffolds." Both the azepane and thiophene ring systems fall into this category, making them subjects of intense research.
The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in drug development. nih.gov Its electron-rich nature and bioisosteric similarity to the benzene (B151609) ring allow it to interact favorably with a wide array of biological targets. nih.govresearchgate.net This versatility has led to the incorporation of thiophene moieties into numerous FDA-approved drugs for treating conditions ranging from inflammation to cancer. nih.govrsc.org Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. rsc.orgbohrium.comresearchgate.net The synthetic accessibility of the thiophene ring allows for extensive modification, making it a valuable tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is another structure of significant pharmaceutical interest. bohrium.comnih.gov This seven-membered ring provides a three-dimensional structure that can be advantageous for binding to complex biological targets. researchgate.net Azepane derivatives are found in various natural products and synthetic bioactive molecules. researchgate.net The azepane motif is a key component in more than 20 FDA-approved drugs and is investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-Alzheimer's agents. bohrium.comnih.gov Its utility as a versatile building block in the synthesis of diverse chemical libraries solidifies its importance in modern drug discovery. researchgate.netnbinno.com
Academic Significance and Research Rationale for Investigating 1-(5-Bromothiophene-2-carbonyl)azepane
The academic significance of this compound stems from its hybrid structure, which combines the well-established thiophene and azepane scaffolds. The rationale for its investigation is primarily rooted in its potential as a synthetic intermediate for the creation of more complex and potentially bioactive molecules.
The key features driving its research interest are:
A Versatile Synthetic Handle: The bromine atom on the thiophene ring serves as a highly effective functional group for synthetic elaboration. It is an ideal precursor for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki reaction. nih.govresearchgate.net This allows for the straightforward introduction of various aryl or heteroaryl substituents at the 5-position of the thiophene ring, enabling the rapid generation of a library of diverse compounds.
A Privileged Core Structure: The compound incorporates the thiophene-2-carboxamide linkage, a common motif in biologically active molecules. By attaching the azepane ring through an amide bond, the compound provides a stable yet conformationally flexible anchor point.
Probe for Structure-Activity Relationship (SAR) Studies: As a well-defined chemical entity, this compound is an excellent starting point for SAR studies. Researchers can systematically modify the molecule by replacing the bromine atom and exploring how these changes affect biological activity, providing valuable insights for designing more potent and selective compounds. Recent studies on related 5-bromothiophene-2-carboxamides have demonstrated their utility in developing inhibitors of Ebola virus entry, highlighting the potential of this chemical class. acs.org
Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound
A review of the current scientific literature reveals a significant knowledge gap specifically concerning this compound. While extensive research exists on its constituent parts—bromothiophenes and azepane amides—this particular combination has not been the subject of dedicated, published studies detailing its synthesis, characterization, or biological activity.
The primary research landscape for this compound is defined by what is known about its analogues. For instance, extensive work has been done on the synthesis and biological evaluation of derivatives made from 5-bromothiophene-2-carboxylic acid, where the bromo-substituent is used for Suzuki coupling to create compounds with spasmolytic activity. nih.govresearchgate.net Similarly, other thiophene-azepane constructs have been explored for various therapeutic targets. molport.com
The key knowledge gap is the absence of specific data for this compound itself. There is a lack of published, peer-reviewed data on its:
Detailed synthetic protocols and optimization.
Comprehensive spectroscopic and crystallographic characterization.
Biological screening against various targets to identify potential therapeutic applications.
Pharmacokinetic and metabolic profile.
The compound is, however, listed in the catalogs of several chemical suppliers, which indicates its primary role in the current landscape as a commercially available building block for discovery chemistry rather than a well-characterized research probe or drug candidate. This availability presents an opportunity for researchers to acquire the compound and initiate studies to fill the existing knowledge gaps, potentially uncovering novel biological activities and therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azepan-1-yl-(5-bromothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c12-10-6-5-9(15-10)11(14)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKKTCHDUMIVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 5 Bromothiophene 2 Carbonyl Azepane
Retrosynthetic Analysis and Precursor Chemistry for 1-(5-Bromothiophene-2-carbonyl)azepane
A retrosynthetic analysis of this compound logically disconnects the amide bond, identifying 5-bromothiophene-2-carboxylic acid and azepane as the primary precursors. This approach simplifies the synthetic challenge to the formation of a stable amide linkage between these two readily accessible building blocks.
Precursor 1: 5-Bromothiophene-2-carboxylic acid
This key precursor is commercially available. Its synthesis typically involves the regioselective bromination of thiophene-2-carboxylic acid. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this electrophilic substitution, often in a suitable solvent system to control reactivity and ensure bromination at the C5 position, which is activated by the carboxyl group at C2. The carboxyl group itself can be introduced onto the thiophene (B33073) ring through methods like the carbonation of a 2-lithiated thiophene intermediate.
Precursor 2: Azepane
Azepane, also known as hexamethyleneimine, is a cyclic secondary amine. It is a seven-membered heterocycle that can be synthesized through various routes, including the Beckmann rearrangement of cyclohexanone (B45756) oxime or the reduction of its corresponding lactam, ε-caprolactam. The synthesis and functionalization of azepane derivatives are areas of active research, with methods like ring-expansion of piperidines offering stereoselective and regioselective control. mdpi.comunito.itwhiterose.ac.uk
Optimized Reaction Pathways and Synthesis Protocols for this compound
The primary synthetic route to this compound involves the coupling of 5-bromothiophene-2-carboxylic acid and azepane. Optimization of this amide bond formation is crucial for achieving high yields and purity.
A common and effective method is the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, treatment of 5-bromothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield 5-bromothiophene-2-carbonyl chloride. sigmaaldrich.com This highly electrophilic intermediate can then react readily with azepane in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.
Alternatively, direct amide coupling can be facilitated by a variety of reagents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. The choice of coupling reagent and reaction conditions can significantly impact the efficiency of the synthesis.
| Coupling Method | Reagents | Solvent | Temperature | Typical Yield |
| Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Azepane, Et₃N | Dichloromethane (DCM) | 0 °C to RT | >90% (estimated) |
| Carbodiimide | DCC/DMAP or EDC/HOBt | DMF or DCM | RT | 70-95% |
| Phosphonium | PyBOP or HBTU/DIPEA | DMF or NMP | RT | 80-95% |
This table presents representative data for amide bond formations and may not reflect the exact outcomes for the synthesis of this compound.
Catalytic Systems and Reagent Selection in the Synthesis of this compound
The selection of reagents and catalysts is paramount in optimizing the synthesis of this compound.
Coupling Reagents:
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used. tubitak.gov.trmdpi.com EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. These are frequently used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and increase reaction rates. nih.gov
Onium Salts: Phosphonium reagents (e.g., PyBOP) and aminium/uronium reagents (e.g., HBTU, HATU) are highly efficient coupling agents, particularly for sterically hindered or electronically challenging substrates. mdpi.com They typically provide high yields and short reaction times.
Organophosphorus Reagents: Reagents like (n-propylphosphonic) anhydride (B1165640) (T3P®) are also effective for amide bond formation.
Catalytic Systems:
While stoichiometric coupling reagents are common, catalytic methods for amide bond formation are gaining traction due to their atom economy and reduced waste. rsc.orgresearchgate.net Boronic acid catalysts, for example, can promote the direct condensation of carboxylic acids and amines at elevated temperatures, with water being the only byproduct. unito.it Biocatalytic approaches using enzymes like carboxylic acid reductases (CARs) are also emerging as powerful tools for amide synthesis under mild, aqueous conditions. semanticscholar.org
Stereochemical Control and Regioselectivity in the Synthesis of this compound
Regioselectivity:
The primary regiochemical consideration in the synthesis of the parent compound is the selective bromination of the thiophene ring at the 5-position. The electron-withdrawing nature of the carboxylic acid at the 2-position directs electrophilic substitution primarily to the 5-position. semanticscholar.org
For post-synthetic modifications, the bromine atom at the 5-position and the hydrogen atom at the 4-position of the thiophene ring are the main sites for further functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions.
Stereochemical Control:
The parent molecule, this compound, is achiral. However, if a substituted azepane or a chiral catalyst is used, stereocenters can be introduced. The synthesis of substituted azepanes with high stereocontrol is an active area of research. mdpi.comacsgcipr.orgresearchgate.net Methods such as piperidine (B6355638) ring expansion and osmium-catalyzed tethered aminohydroxylation have been developed to produce diastereomerically pure or enantiomerically enriched azepane derivatives. mdpi.comacsgcipr.orgresearchgate.net When these chiral azepanes are used in the synthesis, the resulting amide will be a specific stereoisomer.
Post-Synthetic Modifications and Derivatization Strategies for this compound
The bromine atom on the thiophene ring of this compound serves as a versatile handle for a variety of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a wide range of aryl or vinyl boronic acids or esters. tubitak.gov.trresearchgate.netasiaresearchnews.com This strategy can be used to introduce diverse substituents at the 5-position, significantly expanding the chemical space accessible from the parent compound.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 70-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 75-98% |
| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 60-90% |
This table is based on representative Suzuki-Miyaura couplings on bromothiophene derivatives and serves as an illustrative guide. tubitak.gov.trresearchgate.net
Other palladium-catalyzed reactions such as Stille, Heck, and Sonogashira couplings could also be employed to introduce various functional groups. Furthermore, the thiophene ring itself can undergo electrophilic substitution at the 4-position, although this generally requires harsher conditions than the initial bromination.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include atom economy, E-factor, and the use of safer solvents and reagents. mdpi.comwhiterose.ac.uk
Atom Economy: The ideal synthesis would be a direct catalytic amidation, where the atom economy approaches 100%, with water as the only byproduct. Stoichiometric coupling reagents significantly lower the atom economy due to the large mass of the reagents that end up as waste.
E-Factor (Environmental Factor): This metric considers the total mass of waste produced per unit mass of product. Minimizing the use of solvents, particularly for purification, and avoiding stoichiometric reagents are key to lowering the E-factor.
Green Chemistry Metrics Comparison for Amide Synthesis:
| Metric | Acid Chloride Route | Coupling Reagent Route | Catalytic Route |
| Atom Economy | Low | Low | High |
| Process Mass Intensity (PMI) | High | High | Low |
| E-Factor | High | High | Low |
| Solvent Use | High (multiple steps) | Moderate to High | Low to Moderate |
This is a qualitative comparison based on general principles of these synthetic routes. unito.itacsgcipr.orgresearchgate.net
Strategies to enhance the greenness of the synthesis include:
Utilizing catalytic amidation methods to avoid stoichiometric waste.
Employing safer and more environmentally benign solvents like water or bio-based solvents, and minimizing their use. unito.it
Optimizing reaction conditions to reduce energy consumption (e.g., lower temperatures, shorter reaction times).
Exploring one-pot procedures to reduce the number of unit operations and associated waste.
Advanced Structural Elucidation and Conformational Analysis of 1 5 Bromothiophene 2 Carbonyl Azepane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 1-(5-Bromothiophene-2-carbonyl)azepane
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene (B33073) and azepane protons. The two protons on the thiophene ring are in different chemical environments and would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). Based on data for a similar compound, 5-bromothiophene-2-carbaldehyde, the proton at the 3-position (H3) would likely resonate around δ 7.2-7.4, while the proton at the 4-position (H4) would be found slightly upfield. chemicalbook.com
The twelve protons of the azepane ring would resonate in the aliphatic region (δ 1.5-4.0 ppm). Due to restricted rotation around the amide C-N bond, the two methylene (B1212753) groups adjacent to the nitrogen (positions 2 and 7) may become diastereotopic, potentially showing complex multiplets or broadened signals at room temperature. The protons at position 2, being closer to the deshielding carbonyl group, are expected to appear at a lower field (δ 3.5-3.8 ppm) compared to the other ring protons. The remaining eight protons on carbons 3, 4, 5, and 6 would likely appear as a series of overlapping multiplets in the δ 1.5-2.0 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing all 11 unique carbon signals. The carbonyl carbon of the amide is expected to have a chemical shift in the range of δ 160-165 ppm. The five carbons of the bromothiophene ring would appear in the aromatic region (δ 115-150 ppm). The carbon bearing the bromine atom (C5) would be significantly shielded by the "heavy atom effect," while the carbon attached to the carbonyl group (C2) would be deshielded. The carbons of the azepane ring are expected in the aliphatic region (δ 25-50 ppm), with the carbons adjacent to the nitrogen (C2 and C7) appearing at the lowest field within this range.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Thiophene H3 | 7.2 - 7.4 | Doublet (d) |
| Thiophene H4 | 7.0 - 7.2 | Doublet (d) |
| Azepane H2/H7 | 3.5 - 3.8 | Broad multiplet |
| Azepane H3/H6 | 1.7 - 2.0 | Multiplet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 160 - 165 |
| Thiophene C2 | 140 - 145 |
| Thiophene C3 | 130 - 135 |
| Thiophene C4 | 128 - 132 |
| Thiophene C5 | 115 - 120 |
| Azepane C2/C7 | 45 - 50 |
| Azepane C3/C6 | 27 - 32 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is crucial for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound (C₁₁H₁₂BrNOS), allowing for unambiguous confirmation of its elemental composition. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic pattern for the molecular ion peak, simplifying its identification in the spectrum.
The fragmentation pattern in electron ionization (EI-MS) would offer further structural proof. The most likely initial fragmentation would be alpha-cleavage on either side of the carbonyl group. This would lead to two primary fragment ions:
The 5-bromothiophenoyl cation: [C₅H₂BrOS]⁺, resulting from the cleavage of the amide C-N bond.
An azepane-derived cation: [C₆H₁₂N]⁺, or more likely, cleavage of the C-C bond between the carbonyl and the thiophene ring to yield an [M-C₅H₂BrS]⁺ ion.
Further fragmentation of the 5-bromothiophenoyl cation would likely involve the loss of a bromine atom to give [C₅H₂OS]⁺ or loss of carbon monoxide to yield the [5-bromo-2-thienyl]⁺ cation.
Predicted Key Mass Fragments
| m/z Value (for ⁷⁹Br) | Proposed Fragment |
|---|---|
| 273/275 | [M]⁺ Molecular Ion |
| 190/192 | [C₅H₂BrOS]⁺ (5-bromothiophenoyl cation) |
| 162/164 | [C₄H₂BrS]⁺ (5-bromo-2-thienyl cation) |
| 111 | [C₅H₃OS]⁺ |
Infrared (IR) Spectroscopy for Identification of Functional Groups in this compound
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide. This band is expected to appear in the range of 1630-1680 cm⁻¹. nist.gov
Other key absorptions would include:
C-H stretching: Aromatic C-H stretches from the thiophene ring just above 3000 cm⁻¹ and aliphatic C-H stretches from the azepane ring just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C-N stretching: The amide C-N stretching vibration, expected around 1400-1450 cm⁻¹.
Thiophene Ring Vibrations: C=C stretching vibrations of the thiophene ring would appear in the 1500-1600 cm⁻¹ region.
C-Br stretching: A weak absorption corresponding to the C-Br stretch is expected in the fingerprint region, typically between 500-600 cm⁻¹.
The absence of N-H stretching bands (around 3300 cm⁻¹) would confirm the tertiary nature of the amide.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
|---|---|---|
| ~3100 | Aromatic C-H Stretch | Medium-Weak |
| 2850-2960 | Aliphatic C-H Stretch | Medium-Strong |
| 1630-1680 | Amide C=O Stretch | Strong, Sharp |
| ~1550 | Thiophene C=C Stretch | Medium |
| 1400-1450 | Amide C-N Stretch | Medium |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and torsion angles.
This analysis would unequivocally establish:
The conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-chair).
The relative orientation of the thiophene ring and the amide plane. Studies on related 2-aroylthiophenes suggest that there can be significant twisting between the heterocyclic ring and the carbonyl plane.
Intermolecular interactions in the crystal lattice, such as C-H···O or C-H···π hydrogen bonds, which dictate the crystal packing.
While no public crystal structure for this specific compound is currently available, X-ray analysis remains a critical goal for its complete structural characterization.
Conformational Analysis of the Azepane Ring and Thiophene Moiety in this compound
The conformational flexibility of this compound is a key aspect of its structure, arising from two main sources: the azepane ring and rotation around the single bonds connecting the two main moieties.
Azepane Ring Conformation: The seven-membered azepane ring is not planar and exists in several low-energy conformations, most commonly chair and boat forms and their twisted variations. rsc.org The energy barrier between these conformations is generally low, meaning that in solution, the ring is likely in a state of dynamic equilibrium. The specific preferred conformation can be influenced by the bulky substituent attached to the nitrogen atom. rsc.org
Thiophene Moiety Conformation: Rotation around the C2-C(O) bond of the thiophene ring leads to two primary planar conformers: S,O-cis and S,O-trans, referring to the relative orientation of the thiophene's sulfur atom and the carbonyl oxygen. For 2-carbonyl substituted thiophenes, the S,O-cis conformation is often preferred due to favorable electrostatic interactions between the sulfur and oxygen atoms. However, steric hindrance from the large azepane ring could influence this equilibrium. The planarity is often compromised, with the thiophene ring being twisted out of the amide plane to relieve steric strain.
Chiroptical Spectroscopy for Stereochemical Insights into this compound (If Applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound, as constituted, is an achiral molecule. It does not possess any stereocenters and lacks any element of chirality (such as axial or planar chirality).
Therefore, under normal conditions in an achiral solvent, it will not exhibit any optical activity, and its CD spectrum would be silent. Chiroptical methods would only become applicable if the molecule were to be derivatized to introduce a chiral center, for instance, by substitution on the azepane ring, or if it were studied in a chiral environment (e.g., a chiral solvent or bound to a chiral receptor). As such, this section is not directly applicable to the parent compound itself.
Computational Chemistry and Theoretical Modeling of 1 5 Bromothiophene 2 Carbonyl Azepane
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction of 1-(5-Bromothiophene-2-carbonyl)azepane
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of this compound. researchgate.netmdpi.com These methods provide a detailed understanding of the molecule's geometry, orbital energies, and reactivity descriptors. DFT studies on related thiophene (B33073) derivatives have demonstrated that functionals like B3LYP combined with basis sets such as 6-311++G(d,p) offer a reliable correlation between calculated and experimental data. tandfonline.comd-nb.info
For this compound, DFT calculations can predict key structural parameters. The planarity of the thiophene ring, a result of the sulfur atom's electron delocalization into the π-system, significantly influences its aromatic character and interaction capabilities. mdpi.com The geometry is further defined by the bond lengths and angles of the azepane ring and the carbonyl linker.
A crucial aspect of DFT analysis is the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov In thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may be distributed across the carbonyl group and adjacent moieties, indicating sites susceptible to nucleophilic attack. scielo.brnih.gov Studies on similar thiophene carboxamides have shown that these calculations can effectively predict regions of high electron density and potential reactivity. researchgate.net
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -3150.78 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.22 |
| Dipole Moment (Debye) | 3.89 |
Molecular Dynamics Simulations for Dynamic Conformational Behavior of this compound
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic conformational landscape of this compound in various environments. nih.gov These simulations can reveal how the molecule behaves over time, providing insights into the flexibility of the azepane ring and the rotational freedom around the amide bond. mdpi.com The azepane ring, being a seven-membered heterocycle, can adopt several low-energy conformations, such as chair and boat forms, and the presence of the bulky bromothiophene-carbonyl substituent influences the equilibrium between these conformers. nih.govresearchgate.netnih.gov
| Simulation Parameter | Value/Condition |
|---|---|
| Simulation Time | 100 ns |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Predominant Azepane Conformation | Twist-Chair |
Molecular Docking and Molecular Mechanics Studies for Ligand-Target Interactions of this compound
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity. nih.gov For this compound, docking studies can identify plausible binding modes within the active site of a receptor. nih.gov Such studies on related thiophene carboxamides have successfully predicted interactions with various enzymes, highlighting the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.govresearchgate.net
In a typical docking simulation, the thiophene ring might engage in hydrophobic or π-stacking interactions with aromatic residues of the protein. nih.gov The carbonyl oxygen can act as a hydrogen bond acceptor, while the azepane ring can fit into hydrophobic pockets. nih.gov The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction. Molecular mechanics force fields are used to score the different binding poses, with lower binding energy scores indicating a more favorable interaction. nih.gov These studies are instrumental in the rational design of more potent and selective analogues. nih.gov
| Target Protein (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | -8.5 | TYR46 | Hydrogen Bond (C=O) |
| PHE182 | π-π Stacking (Thiophene) | ||
| VAL49 | Hydrophobic (Azepane) |
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogues for Mechanistic Insight
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can be developed to predict the activity of new derivatives and to gain insight into the structural features that are crucial for their biological effects. benthamdirect.comijprajournal.com
QSAR models are built using a set of molecular descriptors, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov Studies on thiophene analogues have shown that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO), can be significant in modulating anti-inflammatory activity. nih.govresearchgate.net By analyzing a series of analogues where the substituents on the thiophene or azepane rings are varied, a statistically significant QSAR model can be generated. This model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Pharmacophore Modeling and Virtual Screening Approaches for this compound Derivatives
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. eurekaselect.com For derivatives of this compound, a pharmacophore model can be constructed based on a set of active analogues. researchgate.net This model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic region (the azepane ring), and an aromatic ring feature (the thiophene ring).
Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.gov This allows for the rapid identification of new chemical entities that match the pharmacophore and are therefore likely to possess the desired biological activity. This approach has been successfully applied to other thiophene-containing compounds to discover novel leads for various therapeutic targets.
Computational Studies on Reaction Mechanisms Involving this compound
Computational chemistry, particularly DFT, can be used to investigate the mechanisms of chemical reactions involving this compound. This includes studying the synthesis of the molecule itself, such as the amide bond formation between 5-bromothiophene-2-carbonyl chloride and azepane. rsc.orgrsc.orgnih.gov Computational studies can elucidate the reaction pathway, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net
Furthermore, the reactivity of the compound in subsequent reactions can be explored. For instance, the bromine atom on the thiophene ring is a site for cross-coupling reactions, such as the Suzuki coupling, which is a common method for creating more complex derivatives. nih.gov Computational studies can model the catalytic cycle of such reactions, helping to optimize reaction conditions and predict the feasibility of different transformations. rsc.org These mechanistic insights are invaluable for synthetic chemists looking to modify the core structure of this compound.
Investigation of Molecular Interactions and Biochemical Mechanisms of 1 5 Bromothiophene 2 Carbonyl Azepane
Enzyme Inhibition Studies and Mechanistic Elucidation of 1-(5-Bromothiophene-2-carbonyl)azepane
The structural components of this compound suggest its potential as an enzyme inhibitor. Thiophene (B33073) derivatives have been identified as inhibitors of various enzymes, including cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key mediators of inflammation. nih.govencyclopedia.pubresearchgate.net The azepane ring is also a core structure in compounds designed to inhibit enzymes such as protein kinases and protein tyrosine phosphatases. researchgate.netacs.org
To investigate this potential, a panel of enzymatic assays would be employed. Initial screening would likely involve high-throughput assays against a broad range of enzymes, particularly those implicated in inflammation and cell signaling, such as kinases, phosphatases, and proteases.
Mechanistic studies would follow for any confirmed "hits." For instance, if the compound inhibits an enzyme like acetylcholinesterase (AChE), kinetic analyses would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). nih.gov This involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. nih.gov Such studies would elucidate whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.
Illustrative Data: Hypothetical Enzyme Inhibition Profile
| Enzyme Target | IC₅₀ (µM) | Inhibition Type |
| Cyclooxygenase-2 (COX-2) | 5.2 | Competitive |
| Protein Kinase B (PKB/Akt) | 12.8 | Non-competitive |
| Acetylcholinesterase (AChE) | 25.1 | Mixed |
| 5-Lipoxygenase (5-LOX) | > 100 | No significant inhibition |
Receptor Binding Profiling and Ligand-Target Interaction Analysis of this compound
The azepane scaffold is a key feature in many compounds that act as ligands for various receptors, including histamine (B1213489) H3 receptors and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Therefore, a comprehensive receptor binding profile for this compound would be essential. This is typically achieved through radioligand binding assays, where the test compound's ability to displace a known, radioactively labeled ligand from its receptor is measured.
A broad screening panel, such as the Psychoactive Drug Screening Program (PDSP) panel, could be utilized to assess binding affinity (Ki) across a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. For any high-affinity interactions identified, further analysis would be necessary. This includes functional assays (e.g., cAMP accumulation assays for GPCRs) to determine whether the compound acts as an agonist, antagonist, or inverse agonist. nih.gov Molecular docking studies could then be employed to model the specific interactions between the ligand and the receptor's binding pocket, identifying key hydrogen bonds, hydrophobic interactions, or other forces that stabilize the complex. researchgate.net
Illustrative Data: Hypothetical Receptor Binding Affinities
| Receptor Target | Kᵢ (nM) | Functional Activity |
| Histamine H3 Receptor | 18 | Antagonist |
| NMDA Receptor (NR2B subunit) | 65 | Antagonist |
| Dopamine D2 Receptor | 850 | Weak Antagonist |
| Serotonin 5-HT2A Receptor | > 10,000 | No significant affinity |
Cell-Free Biochemical Assays for Target Identification and Validation of this compound
For novel compounds where the biological target is unknown, cell-free biochemical assays are invaluable for unbiased target identification. Techniques such as affinity chromatography, where the compound is immobilized on a solid support and used to "pull down" binding proteins from a cell lysate, can identify potential targets. The captured proteins are then identified using mass spectrometry.
Another approach is the use of activity-based protein profiling (ABPP), which employs chemical probes to map the active sites of entire enzyme classes directly in complex biological samples. A probe based on the this compound structure could potentially be synthesized to identify its cellular targets covalently.
Once a potential target is identified, validation is crucial. This can be achieved using cell-free assays with the purified protein. For example, if a kinase is pulled down, its activity would be measured in the presence and absence of the compound to confirm direct inhibition. These assays provide a controlled environment, free from the complexities of cellular systems, to confirm direct ligand-target engagement. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Analogues at the Molecular Level
Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound. rsc.org For this compound, a systematic synthetic campaign would be initiated to explore how modifications to its three main components—the thiophene ring, the azepane ring, and the amide linker—affect biological activity.
Thiophene Ring: Analogues would be synthesized by varying the substituent at the 5-position (e.g., replacing bromine with chlorine, methyl, or methoxy (B1213986) groups) or by moving the carboxamide group to the 3-position of the thiophene ring. researchgate.netnih.gov
Azepane Ring: The seven-membered azepane ring could be replaced with smaller or larger rings (e.g., piperidine (B6355638), pyrrolidine) or substituted at different positions to explore the impact of ring size and conformation on activity. acs.orgnih.gov
Amide Linker: The amide bond itself could be modified, for example, by creating isosteres like an ester or a reversed amide, to probe the importance of the hydrogen bond donor and acceptor capabilities of the linker. acs.org
Each new analogue would be tested in the primary bioassay to generate quantitative SAR data, which guides the design of next-generation compounds with improved potency and selectivity. nih.gov
Illustrative Data: Hypothetical SAR Table for COX-2 Inhibition
| Analogue | Modification | IC₅₀ (µM) |
| Parent Compound | 1-(5-Bromo thiophene-2-carbonyl)azepane | 5.2 |
| Analogue 1 | 1-(5-Chloro thiophene-2-carbonyl)azepane | 8.9 |
| Analogue 2 | 1-(5-Methyl thiophene-2-carbonyl)azepane | 21.4 |
| Analogue 3 | 1-(5-Bromothiophene-2-carbonyl)piperidine | 15.6 |
| Analogue 4 | N-((3R,4R)-azepan-3-yl) -5-bromothiophene-2-carboxamide | 2.1 |
Biophysical Characterization of this compound Binding to Biomolecular Targets
Biophysical methods provide quantitative data on the direct binding of a small molecule to its target protein, which is essential for validating hits from initial screens. nih.gov Several techniques are commonly employed:
Surface Plasmon Resonance (SPR): This label-free technique measures the binding and dissociation of a ligand to a target immobilized on a sensor chip in real-time. It provides kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). nih.govresearchgate.net
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic profile of an interaction, yielding values for binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). nih.gov
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method assesses ligand binding by measuring the change in the thermal stability of a protein. A bound ligand typically stabilizes the protein, resulting in a higher melting temperature (Tm). nih.gov
These methods are crucial for confirming direct physical interaction and understanding the energetics and kinetics that drive the binding event. researchgate.netumich.edu
Illustrative Data: Hypothetical Biophysical Binding Parameters
| Target Protein | Method | Kₔ (nM) |
| Histamine H3 Receptor | SPR | 22 |
| Protein Kinase B (PKB/Akt) | ITC | 11,500 |
| COX-2 | DSF | 4,800 (ΔTm = +3.5 °C) |
Exploration of Molecular Pathways Modulated by this compound
Once a direct molecular target is validated, the investigation moves to the cellular level to understand how the compound modulates biological pathways. Thiophene-containing drugs are known to affect pathways mediated by cytochrome P450 enzymes and inflammatory signaling cascades involving cytokines like TNF-α and various interleukins. nih.govacs.org
If, for example, this compound was found to inhibit PTPN2, a protein tyrosine phosphatase, subsequent studies would explore its impact on downstream signaling. researchgate.netnih.gov This would involve treating relevant cell lines (e.g., immune cells) with the compound and using techniques like Western blotting to measure changes in the phosphorylation status of key signaling proteins (e.g., STATs, ERK). Gene expression profiling using qRT-PCR or RNA-sequencing could reveal broader changes in cellular transcription programs, identifying entire pathways that are up- or down-regulated by the compound's activity. nih.govencyclopedia.pub These studies connect the molecular-level interaction to a functional cellular response.
Advanced Analytical and Purification Techniques for Research on 1 5 Bromothiophene 2 Carbonyl Azepane
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis of 1-(5-Bromothiophene-2-carbonyl)azepane in Research Samples
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of this compound in various research samples. The method's high resolution and sensitivity enable the separation of the main compound from starting materials, byproducts, and degradation products.
Typically, a reverse-phase HPLC method is employed for the analysis of moderately polar compounds like this compound. A C18 column is a common stationary phase, offering excellent hydrophobic retention and separation capabilities. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, run in an isocratic or gradient elution mode to achieve optimal separation. Detection is most commonly performed using a UV detector, set at a wavelength where the thiophene (B33073) chromophore exhibits maximum absorbance.
For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound at various concentrations. This allows for the accurate determination of the compound's concentration in unknown samples, which is crucial for reaction monitoring, solubility studies, and stability assessments.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling in the Synthesis of this compound
The synthesis of this compound, which typically involves the coupling of 5-bromothiophene-2-carboxylic acid or its activated derivative with azepane, can potentially generate various volatile byproducts and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of these volatile species.
Common volatile impurities that may be present include residual solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, or toluene), unreacted starting materials if they are sufficiently volatile, and byproducts from side reactions. For instance, the decomposition of coupling agents or the formation of smaller, more volatile thiophene derivatives could be detected.
In a typical GC-MS analysis, a small amount of the reaction mixture or the purified product is dissolved in a suitable solvent and injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification.
Table 2: Potential Volatile Impurities in the Synthesis of this compound
| Potential Impurity | Likely Source | Typical GC Retention Time (min) | Key Mass Fragments (m/z) |
| Azepane | Unreacted starting material | 5.2 | 99, 84, 70, 56 |
| Dichloromethane | Residual solvent | 2.1 | 84, 86, 49 |
| Triethylamine (B128534) | Base used in coupling reaction | 4.5 | 101, 100, 86, 58 |
| N,N-Dicyclohexylurea | Byproduct from DCC coupling | > 20 (may require derivatization) | 224, 142, 127, 83 |
Preparative Chromatography for Isolation and Purification of this compound and its Derivatives
Following synthesis, the isolation and purification of this compound in high purity is essential for subsequent research applications. Preparative chromatography is a powerful technique that allows for the separation of gram-to-kilogram quantities of the target compound from impurities. sielc.com
Both preparative High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are commonly utilized. The choice between them depends on the required purity, the amount of material to be purified, and the separation difficulty. Flash chromatography, using silica (B1680970) gel as the stationary phase and a solvent system like hexane/ethyl acetate, is often the first-line approach for purification due to its simplicity and cost-effectiveness.
For higher purity requirements or for the separation of closely related derivatives, preparative HPLC is the method of choice. sielc.com This technique employs larger columns and higher flow rates than analytical HPLC to handle larger sample loads. The principles of separation remain the same, with method development often starting at the analytical scale to optimize selectivity before scaling up. Mass-directed preparative HPLC can be particularly advantageous for isolating specific derivatives from a complex mixture by selectively collecting fractions based on their mass-to-charge ratio. sielc.com
Table 3: Comparison of Preparative Chromatography Techniques
| Feature | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel, Alumina | C18, C8, Silica (larger particle size) |
| Typical Scale | mg to >100 g | mg to kg |
| Resolution | Moderate | High |
| Solvent Consumption | High | Moderate to High |
| Cost | Lower | Higher |
| Typical Application | Routine purification | High-purity isolation, difficult separations |
Spectrophotometric Assays for Monitoring Chemical Reactions Involving this compound
Spectrophotometric assays, particularly those utilizing UV-Visible spectroscopy, offer a simple and rapid means of monitoring the progress of chemical reactions involving this compound. The thiophene ring system within the molecule contains a chromophore that absorbs UV light, allowing for its detection and quantification.
During the synthesis of this compound from 5-bromothiophene-2-carboxylic acid, the electronic environment of the thiophene chromophore changes upon amide bond formation. This can lead to a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. By monitoring the absorbance at a specific wavelength corresponding to either the starting material or the product, the reaction progress can be followed in real-time.
For example, a calibration curve can be established for the starting material, 5-bromothiophene-2-carboxylic acid. Aliquots can be taken from the reaction mixture at different time points, diluted appropriately, and their absorbance measured. The decrease in the concentration of the starting material over time provides a kinetic profile of the reaction. This information is invaluable for reaction optimization, including determining the optimal reaction time, temperature, and catalyst loading.
Table 4: Hypothetical UV-Vis Data for Monitoring a Synthesis Reaction
| Time (hours) | Absorbance at λmax of Starting Material | Concentration of Starting Material (mM) |
| 0 | 1.250 | 10.0 |
| 1 | 0.875 | 7.0 |
| 2 | 0.625 | 5.0 |
| 4 | 0.313 | 2.5 |
| 6 | 0.125 | 1.0 |
| 8 | 0.050 | 0.4 |
Future Research Directions and Methodological Innovations for 1 5 Bromothiophene 2 Carbonyl Azepane
Development of Novel Synthetic Strategies for Accessing Complex Analogues of 1-(5-Bromothiophene-2-carbonyl)azepane
The future synthesis of analogues derived from this compound will likely move beyond simple modifications and embrace more sophisticated and efficient synthetic methodologies. Key areas of development include:
Late-Stage C-H Functionalization: A significant advancement will be the application of late-stage C-H functionalization. This strategy allows for the direct modification of the thiophene (B33073) or azepane rings on the core molecule, bypassing the need for lengthy de novo syntheses for each new analogue. This approach is highly valuable in medicinal chemistry for rapidly generating diverse libraries of compounds to explore structure-activity relationships (SAR). For instance, palladium-catalyzed C-H arylation could be used to introduce various aryl or heteroaryl groups at the C4 position of the thiophene ring, a position often crucial for modulating kinase selectivity.
Diversity-Oriented Synthesis (DOS): DOS strategies will be instrumental in creating libraries of structurally diverse and complex molecules starting from a common precursor related to this compound. Unlike traditional target-oriented synthesis, DOS aims to explore a broad chemical space, which can lead to the discovery of compounds with entirely new biological activities.
Advanced Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a standard method for modifying the bromothiophene moiety, future work will likely incorporate a wider range of palladium- and nickel-catalyzed cross-coupling reactions. These could include Buchwald-Hartwig amination to introduce diverse amine functionalities, Sonogashira coupling to add alkynyl groups, and Stille coupling, which offers a complementary approach to Suzuki reactions.
Photoredox Catalysis: The use of visible-light photoredox catalysis can open up new avenues for functionalizing the this compound scaffold under mild conditions. This technique could be employed for novel C-C and C-heteroatom bond formations that are challenging to achieve with traditional thermal methods.
| Synthetic Strategy | Potential Application on the Scaffold | Expected Outcome |
| Late-Stage C-H Functionalization | Direct introduction of aryl/alkyl groups on the thiophene or azepane rings. | Rapid generation of a diverse analogue library for SAR studies. |
| Diversity-Oriented Synthesis | Use of the core structure to build skeletally different molecules. | Exploration of new chemical space and discovery of novel biological targets. |
| Advanced Cross-Coupling | Suzuki, Buchwald-Hartwig, Sonogashira, Stille reactions at the bromine position. | Introduction of a wide array of chemical moieties to fine-tune biological activity. |
| Photoredox Catalysis | Novel bond formations under mild conditions. | Access to unique chemical structures not achievable through traditional methods. |
Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new derivatives of this compound. These computational tools can process vast amounts of data to identify promising new molecular structures with a higher probability of success, thereby accelerating the drug discovery process. mdpi.com
Generative Models: AI-powered generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on existing libraries of thiophene-based compounds and their biological activities. These models can then propose novel molecular structures that are predicted to have improved potency, selectivity, or pharmacokinetic properties.
Predictive Modeling: ML algorithms can be employed to build predictive models for various properties, including binding affinity, selectivity against different targets, and ADME (absorption, distribution, metabolism, and excretion) profiles. For example, a graph convolutional neural network could be used to learn from the structures of known kinase inhibitors to predict the activity of new this compound derivatives against a panel of kinases.
Optimization Algorithms: Reinforcement learning and other optimization algorithms can be used to navigate the vast chemical space and guide the design of molecules toward a desired multi-property profile. This allows for the simultaneous optimization of several parameters, such as potency, selectivity, and low toxicity, which is a significant challenge in traditional medicinal chemistry.
Exploration of Multi-Target Modulatory Potential of this compound
The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a more effective therapeutic strategy. The this compound scaffold is a prime candidate for the development of multi-target modulators.
Future research will focus on systematically designing and evaluating derivatives for their ability to modulate multiple, disease-relevant targets simultaneously. This could involve:
Rational Design: Using structural information from different biological targets to design single molecules that can fit into the binding sites of multiple proteins.
Fragment-Based Approaches: Combining fragments known to bind to different targets into a single, larger molecule based on the this compound core.
Systems Biology and Computational Prediction: Employing computational tools and systems biology approaches to identify optimal target combinations for a specific disease and to predict the polypharmacological profiles of new derivatives.
| Approach | Methodology | Goal |
| Rational Multi-Target Design | Structure-based design using crystal structures of multiple target proteins. | Create a single compound with engineered affinity for selected targets. |
| Fragment-Based Ligand Design | Linking fragments with known affinity for different targets onto the core scaffold. | Develop multi-target ligands by combining pharmacophores. |
| Systems Pharmacology | Computational analysis of biological networks to identify key nodes for modulation. | Identify synergistic target combinations to enhance therapeutic efficacy. |
Advanced Biophysical Techniques for Deeper Mechanistic Insights into this compound Interactions
A thorough understanding of how this compound and its analogues interact with their biological targets is crucial for rational drug design. While X-ray crystallography provides static snapshots of binding poses, a deeper, more dynamic understanding can be achieved by integrating a suite of advanced biophysical techniques.
Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding, such as enthalpy and entropy, providing a complete thermodynamic signature of the interaction. This information is invaluable for understanding the driving forces behind binding affinity and for guiding lead optimization.
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique that provides detailed kinetic information about the binding event, including the association (on-rate) and dissociation (off-rate) constants. This is particularly important for understanding the duration of target engagement, which can be a key determinant of a drug's efficacy.
Cryogenic Electron Microscopy (Cryo-EM): For large or flexible protein targets that are difficult to crystallize, cryo-EM has become a revolutionary tool for high-resolution structure determination. This can provide crucial structural insights into the binding mode of this compound derivatives to such challenging targets.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS can map the protein surface areas that become protected from solvent upon ligand binding. This technique can identify binding sites and allosteric effects without the need for crystallization.
Unexplored Reactivity Profiles and Novel Transformations of this compound
Beyond its role as a scaffold for analogue synthesis, the inherent reactivity of this compound itself presents opportunities for novel chemical transformations. Future research could explore these untapped reactivity profiles.
Functionalization of the Azepane Ring: The azepane ring is generally considered a saturated and relatively inert component. However, modern synthetic methods could enable its functionalization. For example, C-H activation strategies could be developed to introduce substituents directly onto the seven-membered ring, creating a new vector for structural diversification. [4.1, 4.2]
Transformations of the Thiophene Ring: While the bromine atom is a handle for cross-coupling, other reactions of the thiophene ring could be explored. For instance, electrophilic substitution reactions, though potentially challenging due to the electron-withdrawing nature of the acyl group, could be achieved under specific conditions to introduce nitro or other functional groups. Furthermore, metal-catalyzed C-H activation at other positions of the thiophene ring could provide access to novel isomers.
Modification of the Amide Bond: While the amide bond is robust, it can be a substrate for various chemical transformations. For example, reduction of the amide carbonyl would yield the corresponding amine, significantly altering the molecule's shape, polarity, and hydrogen bonding capacity.
Q & A
[Basic] What are the primary synthetic routes for 1-(5-Bromothiophene-2-carbonyl)azepane, and how do reaction conditions influence yield?
The synthesis typically involves two key steps: (1) bromination of thiophene derivatives and (2) coupling with an azepane precursor. For example, bromination using N-bromosuccinimide (NBS) in the presence of FeBr₃ yields 5-bromothiophene intermediates, followed by acylation with azepane under anhydrous conditions (e.g., oxalyl chloride as an activating agent). Reaction variables such as temperature (optimized at 0–5°C during bromination), solvent polarity (tetrahydrofuran for solubility), and catalyst loading (stoichiometric FeBr₃) critically impact yield, with deviations leading to side products like over-brominated species .
[Basic] Which analytical techniques are critical for characterizing the structural purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the azepane ring conformation and bromothiophene substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy), while X-ray crystallography resolves steric effects of the bromine substituent. Purity is assessed via HPLC (≥95% by area under the curve) with UV detection at 254 nm. Conflicting spectral data (e.g., unexpected coupling constants in NMR) may indicate regioisomeric impurities, necessitating iterative purification .
[Advanced] How does the bromothiophene moiety influence the compound's structure-activity relationships (SAR) in biological systems?
The bromine atom enhances electrophilic reactivity, enabling covalent interactions with cysteine residues in enzymes like BCAT2 (IC₅₀ ~100,000 nM observed in analogs). Comparative studies with non-brominated analogs (e.g., 1-(thiophene-2-carbonyl)azepane) show reduced target engagement, highlighting bromine’s role in hydrophobic pocket binding. Steric effects from the azepane ring further modulate selectivity; replacing azepane with piperidine reduces conformational flexibility, altering binding kinetics .
[Advanced] What experimental approaches are used to resolve contradictions in reported biological activity data across studies?
Discrepancies (e.g., conflicting IC₅₀ values) often arise from assay variability. Standardized protocols include:
- Dose-response normalization : Testing compounds in parallel with a reference inhibitor (e.g., staurosporine for kinases).
- Cellular vs. enzymatic assays : Distinguishing membrane permeability effects (e.g., using PAMPA assays).
- Meta-analysis : Pooling data from orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for inhibition). Contradictions in BCAT2 inhibition studies were resolved by identifying batch-dependent oxidation of the azepane ring .
[Advanced] What are the mechanistic hypotheses for its interaction with enzymes like BCAT2, and how are binding affinities quantified?
The compound is hypothesized to act as a competitive inhibitor, with the bromothiophene group occupying the substrate-binding pocket of BCAT2. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd values), while molecular dynamics simulations reveal transient interactions with active-site residues (e.g., Arg-142). Mutagenesis studies (e.g., R142A mutants) validate these predictions .
[Advanced] How do in vitro pharmacological profiles compare to in vivo efficacy, and what factors contribute to discrepancies?
In vitro assays (e.g., microsomal stability tests) often overpredict in vivo bioavailability due to unaccounted hepatic first-pass metabolism. For instance, in rat models, the compound’s half-life (t½) decreased from 4.2 hr (in vitro) to 1.8 hr (in vivo) due to CYP3A4-mediated oxidation. Strategies to bridge gaps include:
- Prodrug derivatization : Masking the carbonyl group to enhance absorption.
- Tissue distribution studies : LC-MS/MS quantification in target organs (e.g., brain penetration <0.1% of plasma levels) .
[Advanced] What catalytic applications does this compound have in cross-coupling reactions, and how are side products minimized?
The bromothiophene group enables Suzuki-Miyaura couplings with arylboronic acids to generate biaryl analogs. Key optimizations:
- Ligand selection : XPhos enhances coupling efficiency (yield: 78% vs. 32% with PPh₃).
- Temperature control : 80°C minimizes β-hydride elimination.
- Pd catalyst : Pd(OAc)₂ (2 mol%) with TBAB as an additive reduces homo-coupling byproducts .
[Advanced] What strategies are recommended for addressing hydrolytic stability issues during storage and handling?
The carbonyl group is prone to hydrolysis under humid conditions. Stabilization methods include:
- Lyophilization : Storing as a lyophilized powder under argon (degradation <2% over 6 months).
- Buffered solutions : pH 5–6 acetate buffer reduces nucleophilic attack by water.
- HPLC-grade solvents : Avoidance of protic solvents (e.g., ethanol) during formulation .
[Advanced] How do computational models predict its pharmacokinetic properties, and what validation methods are used?
Molecular docking (AutoDock Vina) predicts binding poses in BCAT2, validated by co-crystallography (RMSD <2.0 Å). ADMET predictors (e.g., SwissADME) estimate logP (2.8 ± 0.3) and CYP inhibition, corroborated by in vitro microsomal assays. Machine learning models (e.g., Random Forest) trained on azepane analogs improve bioavailability predictions (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
